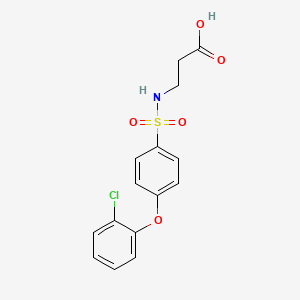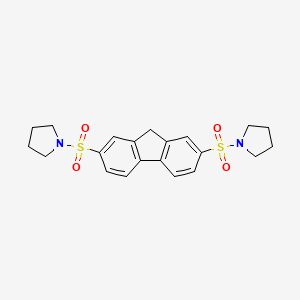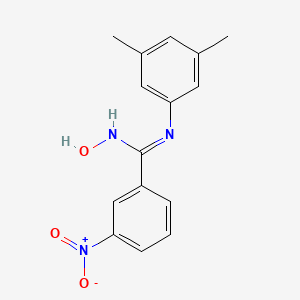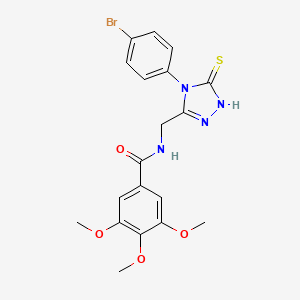![molecular formula C21H16N2O8 B2534733 Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate CAS No. 618418-00-1](/img/structure/B2534733.png)
Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates. The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Chemical Reactions Analysis
The synthesis of polysubstituted furans involves various chemical reactions. For instance, the reactions of sulfur ylides and alkynes were applied in the synthesis of furan derivatives. One method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- The synthesis and crystal structure of compounds containing polysubstituted benzene moieties, similar to the core structure of the compound of interest, have been explored, emphasizing the importance of molecular geometry in determining physical and chemical properties. The study of a compound with two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group revealed that the spatial arrangement significantly impacts the molecule's reactivity and interaction potential (Zhang, 2013).
Reactions and Functionalization
- Research on the reactivity of compounds with similar structures, such as those involving dimethylcyclohexane-1,3-dione and various aldehydes, has highlighted pathways for synthesizing tetraketones. These reactions, catalyzed by ZrOCl2⋅8H2O, underscore the synthetic versatility and potential for creating complex molecules with applications ranging from material science to pharmaceuticals (Silva et al., 2018).
Sensing Applications
- Metal-organic materials research, utilizing pentacarboxylate ligands similar in complexity to the compound of interest, demonstrates potential applications in detecting nitroaromatics and ferric ions. These findings suggest that structurally complex compounds could be designed for specific sensing applications, highlighting the role of intricate molecular design in enhancing sensitivity and selectivity (Wang et al., 2017).
Antitumoral Activity
- The antitumoral activity of benzo-furan derivatives, which share functional groups with the compound , has been investigated, indicating the potential for designing compounds with specific biological activities. The structural analysis of such compounds provides insights into the relationship between molecular structure and biological efficacy (Diana et al., 2019).
Direcciones Futuras
The future directions for “Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate” and similar compounds could involve further exploration of their synthesis methods, molecular structures, chemical reactions, mechanisms of action, and physical and chemical properties. This could lead to a better understanding of their potential applications in various fields, such as organic chemistry and drug development .
Propiedades
IUPAC Name |
dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O8/c1-29-20(25)13-6-7-15(21(26)30-2)16(11-13)22-19(24)18-9-8-17(31-18)12-4-3-5-14(10-12)23(27)28/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWWBUUBYMRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)
![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)

![N-Cyclopentyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2534658.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2534660.png)
![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)
